
2-(4-Nitrophenyl)-3-(trifluoromethyl)-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-3-(trifluoromethyl)benzofuran is a compound that features a benzofuran core substituted with a 4-nitrophenyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3-(trifluoromethyl)benzofuran typically involves the formation of the benzofuran core followed by the introduction of the nitrophenyl and trifluoromethyl groups. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions, followed by nitration and trifluoromethylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrophenyl)-3-(trifluoromethyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-aminophenyl)-3-(trifluoromethyl)benzofuran, while oxidation can introduce hydroxyl or carbonyl groups .
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-3-(trifluoromethyl)benzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Wirkmechanismus
The mechanism by which 2-(4-Nitrophenyl)-3-(trifluoromethyl)benzofuran exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Nitrophenyl)benzofuran: Lacks the trifluoromethyl group, which can affect its chemical properties and applications.
3-(Trifluoromethyl)benzofuran:
2-(4-Aminophenyl)-3-(trifluoromethyl)benzofuran: A reduced form of the original compound with different biological activity.
Uniqueness
2-(4-Nitrophenyl)-3-(trifluoromethyl)benzofuran is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and ability to interact with specific biological targets, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
821770-04-1 |
|---|---|
Molekularformel |
C15H8F3NO3 |
Molekulargewicht |
307.22 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-3-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C15H8F3NO3/c16-15(17,18)13-11-3-1-2-4-12(11)22-14(13)9-5-7-10(8-6-9)19(20)21/h1-8H |
InChI-Schlüssel |
HOMZBZROVXEHEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide](/img/structure/B12897629.png)

![1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12897636.png)
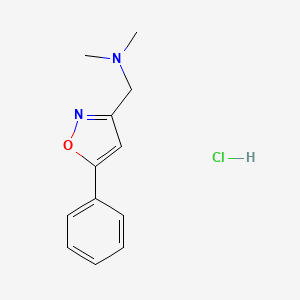
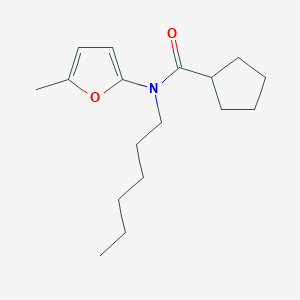
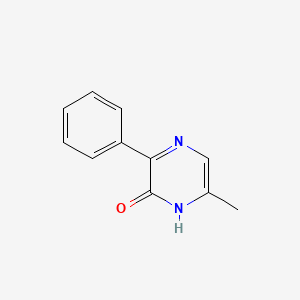
![ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12897686.png)
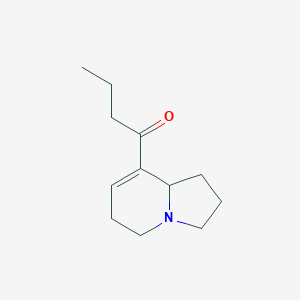
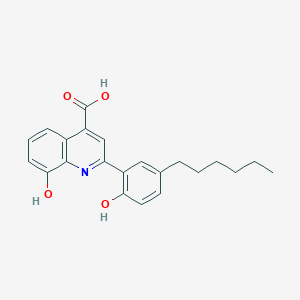
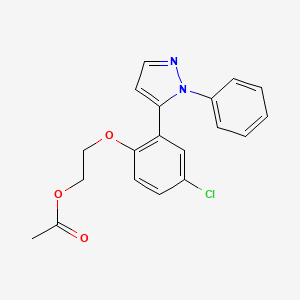
![N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide](/img/structure/B12897706.png)
![3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12897713.png)

![1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12897728.png)
